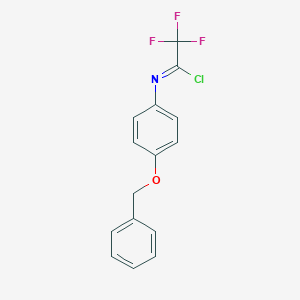

N-(4-Benzyloxy-phenyl)-2,2,2-trifluoro-acetimidoyl chloride

Descripción general

Descripción

N-(4-Benzyloxy-phenyl)-2,2,2-trifluoro-acetimidoyl chloride is an organic compound that features a trifluoroacetimidoyl chloride group attached to a benzyloxy-phenyl moiety

Métodos De Preparación

The synthesis of N-(4-Benzyloxy-phenyl)-2,2,2-trifluoro-acetimidoyl chloride typically involves the reaction of 4-benzyloxyaniline with trifluoroacetyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction. The general steps are as follows:

Starting Materials: 4-Benzyloxyaniline and trifluoroacetyl chloride.

Reaction Conditions: The reaction is performed in a solvent such as dichloromethane or chloroform, at low temperatures (0-5°C) to control the exothermic nature of the reaction.

Procedure: 4-Benzyloxyaniline is dissolved in the solvent, and trifluoroacetyl chloride is added dropwise with constant stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

Post-Reaction: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by recrystallization or column chromatography.

Análisis De Reacciones Químicas

N-(4-Benzyloxy-phenyl)-2,2,2-trifluoro-acetimidoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.

Oxidation and Reduction: The benzyloxy group can undergo oxidation to form benzoic acid derivatives or reduction to form benzyl alcohol derivatives.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amide and trifluoroacetic acid.

Common reagents used in these reactions include nucleophiles like amines, alcohols, thiols, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride.

Aplicaciones Científicas De Investigación

Synthetic Chemistry Applications

Fluorination Reagents

The introduction of fluorine into organic molecules can significantly alter their reactivity and biological activity. N-(4-Benzyloxy-phenyl)-2,2,2-trifluoro-acetimidoyl chloride serves as an important reagent in the fluorination of various substrates. Its trifluoromethyl group is particularly useful in synthesizing fluorinated compounds that exhibit enhanced stability and bioactivity.

Case Study: Synthesis of Glycans

Recent studies have shown that this compound can be employed in the synthesis of glycans. Glycans are essential for many biological processes, and their fluorinated derivatives can improve their pharmacokinetic properties. The synthesis involves using the compound as a chlorinating agent in reactions that yield glycan derivatives with improved solubility and stability .

Medicinal Chemistry Applications

Antimicrobial Agents

Fluorinated compounds are often more potent than their non-fluorinated counterparts. This compound has been investigated for its potential use in developing new antimicrobial agents. The incorporation of a trifluoromethyl group can enhance the lipophilicity of the compounds, allowing for better membrane penetration and increased efficacy against resistant strains of bacteria.

Case Study: Thienamycin Derivatives

Research indicates that derivatives of thienamycin modified with this compound exhibit improved antithrombotic activity. By modifying the structure with this compound, researchers have been able to enhance the therapeutic profile of existing antibiotics .

Material Science Applications

Polymer Chemistry

In material science, this compound is utilized in the synthesis of fluorinated polymers. These polymers possess unique properties such as increased thermal stability and chemical resistance. The trifluoromethyl group contributes to these properties by reducing the polymer's susceptibility to degradation.

Data Table: Properties of Fluorinated Polymers

| Property | Non-Fluorinated Polymer | Fluorinated Polymer |

|---|---|---|

| Thermal Stability | Moderate | High |

| Chemical Resistance | Low | High |

| Membrane Permeability | High | Low |

Mecanismo De Acción

The mechanism of action of N-(4-Benzyloxy-phenyl)-2,2,2-trifluoro-acetimidoyl chloride involves its ability to react with nucleophiles, leading to the formation of various derivatives. The trifluoroacetimidoyl chloride group is highly reactive and can form stable bonds with nucleophiles, making it a valuable intermediate in organic synthesis. The benzyloxy group can also participate in various chemical transformations, adding to the compound’s versatility.

Comparación Con Compuestos Similares

N-(4-Benzyloxy-phenyl)-2,2,2-trifluoro-acetimidoyl chloride can be compared with similar compounds such as:

N-(4-Benzyloxy-phenyl)-2,2,2-trifluoroacetamide: This compound has an amide group instead of a chloride, making it less reactive but more stable.

N-(4-Benzyloxy-phenyl)-2,2,2-trifluoroacetate: This ester derivative is used in different applications due to its distinct reactivity profile.

N-(4-Benzyloxy-phenyl)-2,2,2-trifluoroacetonitrile: This nitrile compound is another related derivative with unique properties and applications.

This compound stands out due to its high reactivity and versatility in forming various derivatives, making it a valuable compound in multiple fields of research.

Actividad Biológica

N-(4-Benzyloxy-phenyl)-2,2,2-trifluoro-acetimidoyl chloride, also known by its CAS number 61881-19-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₈H₅ClF₃N

- Molecular Weight : 207.58 g/mol

- Physical State : Liquid

- Purity : >98% (GC)

- Boiling Point : 53 °C at 10 mmHg

- Flash Point : 60 °C

This compound exhibits significant biological activity primarily through its interactions with various enzymes and receptors. Notably, it has been identified as a CYP1A2 inhibitor , which suggests potential applications in modulating drug metabolism and pharmacokinetics. It does not inhibit other cytochrome P450 enzymes such as CYP2C19 or CYP3A4, indicating a selective profile that could minimize adverse drug interactions .

Pharmacokinetics

The compound shows favorable pharmacokinetic properties:

- GI Absorption : High

- Blood-Brain Barrier Permeability : Yes

- Skin Permeation : Log Kp of -5.72 cm/s indicates moderate permeability .

Case Studies and Applications

-

Stereoselective Ribosylation of Amino Acids :

A study demonstrated the utility of this compound in the stereoselective ribosylation of amino acids. The compound acted as an imidate donor in reactions that produced ribosylated products with high selectivity . -

Synthetic Applications :

The compound has been utilized in various synthetic pathways, particularly in the preparation of imidoyl chlorides. Its reactivity allows for the formation of complex molecular architectures that are valuable in pharmaceutical development .

Safety and Handling

Due to its hazardous nature:

Propiedades

IUPAC Name |

2,2,2-trifluoro-N-(4-phenylmethoxyphenyl)ethanimidoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClF3NO/c16-14(15(17,18)19)20-12-6-8-13(9-7-12)21-10-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBOFYVXABUFIMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)N=C(C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00611317 | |

| Record name | (1Z)-N-[4-(Benzyloxy)phenyl]-2,2,2-trifluoroethanimidoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00611317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168267-73-0 | |

| Record name | (1Z)-N-[4-(Benzyloxy)phenyl]-2,2,2-trifluoroethanimidoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00611317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.